molecular formula C16H25NO2 B13234951 tert-Butyl 3-amino-2,2-dimethyl-3-(4-methylphenyl)propanoate

tert-Butyl 3-amino-2,2-dimethyl-3-(4-methylphenyl)propanoate

Cat. No.: B13234951
M. Wt: 263.37 g/mol
InChI Key: OTKKZGJYFFLAMT-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2,2-dimethyl-3-(4-methylphenyl)propanoate is a tertiary-butyl ester derivative featuring a branched aliphatic chain with amino, dimethyl, and 4-methylphenyl substituents. This compound is structurally characterized by:

  • A tert-butyl ester group that enhances steric bulk and stability, common in prodrugs or intermediates to improve pharmacokinetics .
  • A 4-methylphenyl group, an aromatic moiety that may enhance lipophilicity and influence binding interactions in medicinal chemistry contexts.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

tert-butyl 3-amino-2,2-dimethyl-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C16H25NO2/c1-11-7-9-12(10-8-11)13(17)16(5,6)14(18)19-15(2,3)4/h7-10,13H,17H2,1-6H3

InChI Key

OTKKZGJYFFLAMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)(C)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-2,2-dimethyl-3-(4-methylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2,2-dimethyl-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of tert-Butyl 3-nitro-2,2-dimethyl-3-(4-methylphenyl)propanoate.

    Reduction: Formation of tert-Butyl 3-amino-2,2-dimethyl-3-(4-methylphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-amino-2,2-dimethyl-3-(4-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2,2-dimethyl-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group in increases electronegativity and metabolic stability compared to the 4-methylphenyl group in the target compound, which is electron-donating .
  • Reactivity : The boronate ester in enables Suzuki-Miyaura cross-coupling, a feature absent in the target compound .
  • Solubility : The polyether-sulfonate chain in improves aqueous solubility, whereas the target compound’s 4-methylphenyl group may reduce it .

Physicochemical Properties

  • Lipophilicity :
    • The 4-methylphenyl group in the target compound increases logP compared to the boronate ester in (predicted logP ~3.5 vs. ~2.8) .
    • The -CF₃ group in further elevates logP (~4.1) due to hydrophobicity .
  • Thermal Stability :
    • tert-Butyl esters generally exhibit high thermal stability (e.g., boiling point >400°C for ), though steric bulk from 2,2-dimethyl groups in the target compound may reduce melting points .

Biological Activity

Tert-Butyl 3-amino-2,2-dimethyl-3-(4-methylphenyl)propanoate is an organic compound with the molecular formula C16_{16}H25_{25}NO2_2 and a molecular weight of approximately 263.38 g/mol. This compound features a tert-butyl group, an amino group, and a 4-methylphenyl substituent on a propanoate backbone, which contribute to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for exploring its pharmacological potential.

Chemical Structure and Properties

The structural configuration of this compound enhances its solubility and reactivity compared to simpler analogs. The presence of both the bulky tert-butyl group and the aromatic substituent may influence its interactions with biological systems.

Property Value
Molecular FormulaC16_{16}H25_{25}NO2_2
Molecular Weight263.38 g/mol
Key Functional GroupsAmino, tert-butyl
SolubilityEnhanced due to structure

The biological activity of this compound is likely mediated through its role as a nucleophile in various biochemical reactions. Its structural features may stabilize transition states during enzymatic reactions, facilitating interactions with specific enzymes or receptors involved in metabolic pathways .

Pharmacological Potential

Research has indicated that compounds similar to this compound exhibit diverse biological activities, including anti-inflammatory and analgesic effects. The amino group can participate in hydrogen bonding with biological macromolecules, enhancing binding affinity to target sites .

Case Studies

  • Anti-inflammatory Activity : In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Analgesic Effects : Animal models have demonstrated that certain analogs reduce pain responses, indicating that this compound may possess analgesic properties.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of tert-butyl 3-amino-2,2-dimethylpropylcarbamate with appropriate reagents under controlled conditions. This method allows for selective introduction of the 4-methylphenyl group onto the propanoate framework.

Industrial Applications

In industrial settings, this compound can be produced using continuous flow reactors to ensure consistent quality and yield while minimizing waste. Its unique structure makes it valuable in organic synthesis and as a potential drug candidate in medicinal chemistry .

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